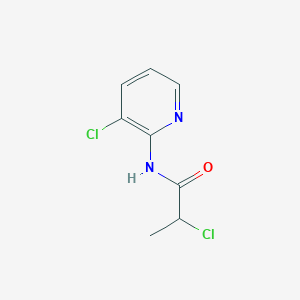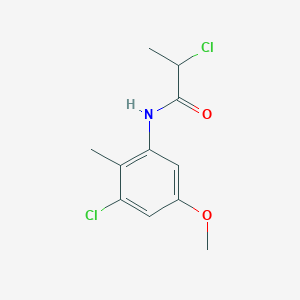![molecular formula C8H18Cl2N2 B1402826 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401426-09-2](/img/structure/B1402826.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride
Vue d'ensemble
Description
“[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609402-68-7 . It has a linear formula of C9 H18 N2. 2 Cl H . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H . The molecular weight of this compound is 213.15 .
Applications De Recherche Scientifique
Antidiarrheal Agent Synthesis
- Synthesis and Activity : A compound derived from [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride was synthesized and evaluated as an antidiarrheal agent. This synthesis involved the compound's affinity for sigma receptors, indicating potential medicinal applications (Habernickel, 2002).
Diastereoselective Synthesis in Organic Chemistry
- Catalytic Reactions : This chemical has been used in the diastereoselective synthesis of pyrrolidines, showcasing its role in facilitating specific organic reactions (Carson & Kerr, 2005).
Cross-Coupling Reactions
- Catalyst in Synthesis : It serves as a component in the synthesis of alkynes under modified Sonogashira–Cassar–Heck conditions, demonstrating its utility in complex organic synthesis processes (Gil-Moltó & Nájera, 2005).
Cyclisation Reactions
- Electron Transfer Promoted Cyclisations : Research on this compound involves its role in cyclisation reactions, particularly in the formation of pyrrolidines and piperidines, suggesting its importance in synthetic organic chemistry (Pandey, Reddy, & Kumaraswamy, 1994).
Beta-Amino Acids Synthesis
- Formation of Beta-Homoprolines : This compound is used in the synthesis of alpha-cyclopropyl-beta-homoprolines, a form of cyclic beta-amino acids, highlighting its role in the creation of important building blocks in peptide chemistry (Cordero et al., 2009).
Dihydropyrroles and Pyrroles Synthesis
- Regiospecific Synthesis : It is involved in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, reflecting its application in the regiospecific synthesis of nitrogen-containing heterocycles (Wurz & Charette, 2005).
Cycloaddition Reactions
- Pyrrolidines Synthesis : This chemical is used in the synthesis of pyrrolidines via [3+2] cycloaddition reactions, further emphasizing its role in the formation of pharmacologically significant heterocyclic compounds (Żmigrodzka et al., 2022).
Piperazine-2,6-dione Derivatives Synthesis
- Anticancer Activity Evaluation : Research includes its use in the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, illustrating its potential in medicinal chemistry applications (Kumar et al., 2013).
Propriétés
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUOMLNNUFEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




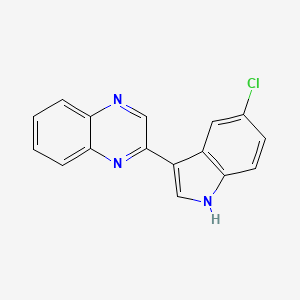
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
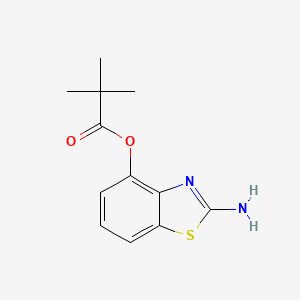
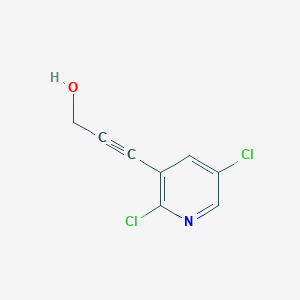
![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

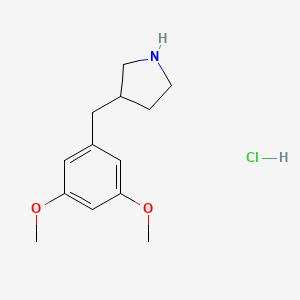

![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
